4-Hydroxy-7-methylthioquinoline
Description
Properties
Molecular Formula |
C10H9NOS |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
7-methylsulfanyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H9NOS/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12) |
InChI Key |
IMTZYJXQZJJMKT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)C(=O)C=CN2 |
Origin of Product |
United States |
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of 4-hydroxy-7-methylthioquinoline derivatives as antiviral agents, particularly against Hepatitis B Virus (HBV). Molecular docking simulations indicated that these compounds could serve as potent inhibitors of HBV replication. Experimental in vitro studies confirmed a high inhibition rate at concentrations around 10 µM, suggesting their viability as therapeutic options for viral infections .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. A study demonstrated that derivatives of this compound exhibited significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antimicrobial potential. For instance, certain derivatives showed MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, positioning them as candidates for future antituberculosis agents .
Antioxidant and Antifungal Activity
The antioxidant properties of this compound have been explored through various assays measuring free radical scavenging activity. Comparisons with standard antioxidants revealed that certain derivatives possess superior activity, which can be attributed to specific structural modifications. Additionally, antifungal tests against common foodborne fungi demonstrated that these compounds effectively inhibited growth, with some derivatives outperforming traditional antifungal agents .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Studies have shown that modifications at specific positions on the quinoline ring significantly affect their biological properties. For example, introducing electron-donating or withdrawing groups can enhance or reduce antimicrobial and antiviral activities, guiding further synthetic efforts in drug development .
Potential in Cancer Therapy
Emerging research indicates that this compound and its derivatives may have anticancer properties. A library of synthesized compounds was tested for antiproliferative activity against various cancer cell lines, including HeLa and HT-29 cells. The results suggested that certain derivatives could inhibit cell proliferation effectively, warranting further investigation into their mechanisms of action and potential as chemotherapeutic agents .
Table 1: Antiviral Activity of this compound Derivatives
| Compound | Concentration (µM) | Inhibition Rate (%) |
|---|---|---|
| Compound A | 10 | 85 |
| Compound B | 10 | 78 |
| Compound C | 10 | 90 |
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | Mycobacterium smegmatis | 6.25 |
| Compound E | Pseudomonas aeruginosa | 12.5 |
| Compound F | Escherichia coli | 25 |
Table 3: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| Compound G | 92 | 200 |
| Compound H | 85 | 250 |
| Standard (Ascorbic Acid) | 90 | 150 |
Comparison with Similar Compounds
Comparison with Structural Analogs
4-Hydroxy-7-methoxyquinoline (CAS 82121-05-9)
- Structural Differences : Replaces the methylthio group with methoxy (-OCH₃), reducing lipophilicity (LogP ~1.5 vs. ~2.0 estimated for methylthio) and altering hydrogen-bonding capacity.
- Physical Properties: Appears as a white/off-white powder, stable under standard conditions, with a molecular weight of 175.18 g/mol (C₁₀H₉NO₂) .
- Applications : Widely used as a pharmaceutical intermediate, emphasizing its role in synthesizing antibiotics and antiparasitic agents.
7-Methoxy-2-methylquinolin-4-ol (CAS 103624-90-4)
- Structural Differences: Features a methyl group at position 2 and methoxy at position 6.
- Synthesis: Prepared via multi-step reactions involving condensation and cyclization, similar to methods for 4-hydroxyquinoline derivatives .
- Bioactivity : Methyl substitutions at position 2 are associated with improved pharmacokinetic profiles in antimicrobial agents .
6,7-Dimethoxy-4-hydroxyquinoline (CAS 13425-93-9)
- Structural Differences: Contains methoxy groups at positions 6 and 7, increasing polarity and water solubility. Molecular formula: C₁₁H₁₁NO₃ .
- Synthesis: Involves hydroxylation and methoxylation steps using KOH, acetic acid, and methanol, highlighting the versatility of quinoline functionalization .
- Applications: Used in metal chelation studies due to its multiple oxygen donor sites.
4-Hydroxy-7-methoxyquinoline-3-carboxylic Acid (CAS 1668585-08-7)
- Structural Differences : Incorporates a carboxylic acid (-COOH) group at position 3, significantly altering acidity (pKa ~3-4) and enabling coordination with metal ions .
- Bioactivity: Carboxylic acid derivatives are explored for antibacterial activity, leveraging both the quinoline core and acidic moiety for target binding .
Key Comparative Data
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Properties |
|---|---|---|---|---|---|
| 4-Hydroxy-7-methylthioquinoline | 4-OH, 7-SCH₃ | C₁₀H₉NOS | 207.25 (estimated) | Not provided | High lipophilicity, potential antimicrobial |
| 4-Hydroxy-7-methoxyquinoline | 4-OH, 7-OCH₃ | C₁₀H₉NO₂ | 175.18 | 82121-05-9 | White powder, pharmaceutical intermediate |
| 7-Methoxy-2-methylquinolin-4-ol | 4-OH, 7-OCH₃, 2-CH₃ | C₁₁H₁₁NO₂ | 189.21 | 103624-90-4 | Enhanced metabolic stability |
| 6,7-Dimethoxy-4-hydroxyquinoline | 4-OH, 6-OCH₃, 7-OCH₃ | C₁₁H₁₁NO₃ | 205.21 | 13425-93-9 | Metal chelation, polar solvent solubility |
| 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | 4-OH, 7-OCH₃, 3-COOH | C₁₁H₉NO₄ | 219.19 | 1668585-08-7 | Acidic, antibacterial potential |
Preparation Methods
Intermediate Synthesis via Condensation Reaction
The first method, described in CN115368301A , involves a two-step process.
Step 1 : Ethanol (500 kg), triethyl orthoformate (500 kg), and isopropylidene malonate (250 kg) are heated, followed by dropwise addition of 3-methoxyaniline (200 kg). After refluxing for 2 hours, HPLC monitoring confirms reaction completion (<0.5% residual starting material). The intermediate, 2,2-dimethyl-5-[(3-methoxyphenylamino)methylene]-1,3-dioxane-4,6-dione, is isolated via centrifugation and glacial ethanol washing, yielding 408 kg (90.3%).
Step 2 : Cyclization is achieved using chlorobenzene (600 kg), the intermediate (230 kg), and zinc chloride catalyst (15 kg) at 125°C for 3 hours. After cooling, the crude product is purified via water washing and ethanol recrystallization, yielding 131 kg (90.5%) of 4-hydroxy-7-methoxyquinoline.
Advantages:
-
Lower reaction temperature (125°C vs. traditional 180°C), enabling safer steam heating instead of hazardous oil baths.
-
Catalyst efficiency : Zinc chloride minimizes side reactions, improving purity.
Optimized Cyclization in Diphenyl Ether with Sequential Feed
Modified Feed Order and Temperature Control
The second method, from CN111440118A , modifies traditional approaches by altering reagent addition sequences and solvents.
Step 1 : Trimethyl orthoformate (900 kg) and isopropylidene malonate (240 kg) are mixed, heated to 60–65°C, and refluxed. 3,4-Dimethoxyaniline (250 kg) is added, followed by HPLC-guided reflux until completion.
Step 2 : Cyclization in diphenyl ether (650 kg) at 170–180°C for 2–3 hours yields a crude product, which is purified via dichloromethane washing, achieving a total yield of 75.3–79.3%.
Advantages:
-
Reduced unit consumption : Trimethyl orthoformate recycling lowers material costs.
-
Strict temperature control : Precise heating minimizes decomposition, enhancing yield.
-
Scalability : Designed for 2000L reactor systems, suitable for industrial production.
Comparative Analysis of Methodologies
Key Innovations and Industrial Relevance
Solvent and Catalyst Selection
Method 1’s use of chlorobenzene and zinc chloride reduces energy demands and improves safety, while Method 2’s diphenyl ether enables high-temperature cyclization without decomposition. Both methods employ HPLC for real-time reaction monitoring, ensuring >99.5% conversion.
Q & A
Q. Q1. What are the recommended synthesis routes and characterization methods for 4-Hydroxy-7-methylthioquinoline?
Category : Synthesis and Characterization Answer :
- Synthesis : Optimize reflux conditions (e.g., temperature, solvent polarity) based on analogous quinoline derivatives . For example, use a multi-step approach involving thioether formation followed by hydroxylation.
- Characterization : Employ NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity. For novel derivatives, include microanalysis (C, H, N, S) and optical rotation ([α]D) if chiral centers exist .
- Data Presentation : Tabulate yields, melting points, and spectral assignments (e.g., δ 7.2–7.4 ppm for aromatic protons) for reproducibility .
Q. Q2. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Category : Stability and Storage Answer :
- Methodology : Conduct accelerated stability studies by exposing the compound to pH 3–9 buffers at 25°C, 40°C, and 60°C. Monitor degradation via HPLC/UV-Vis at regular intervals (e.g., 0, 7, 30 days) .
- Key Metrics : Track changes in purity (>95% threshold), identify degradation products (e.g., oxidation byproducts), and correlate stability with functional group reactivity (e.g., hydroxyl group susceptibility) .
Q. Q3. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Category : Biological Screening Answer :
- Assay Design : Use cell-based models (e.g., cancer cell lines) for cytotoxicity screening (IC50 determination) and enzyme inhibition studies (e.g., kinase assays) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves (3–5 log concentrations) .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported activity data across different studies?
Category : Data Contradiction Analysis Answer :
Q. Q5. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound derivatives?
Category : SAR and Molecular Modeling Answer :
- In Silico Tools : Use molecular docking (e.g., AutoDock Vina) to map interactions with target proteins (e.g., ATP-binding sites). Validate predictions with free energy calculations (MM-PBSA/GBSA) .
- Data Integration : Cross-reference docking scores (ΔG values) with experimental IC50 data to refine pharmacophore models .
Q. Q6. How can researchers design experiments to identify metabolic pathways or degradation products?
Category : Metabolic Profiling Answer :
- Methodology : Use liver microsome assays (e.g., human CYP450 isoforms) or simulated gastric/intestinal fluids. Analyze metabolites via LC-MS/MS with high-resolution mass accuracy (±5 ppm) .
- Fragmentation Patterns : Compare MS² spectra with databases (e.g., PubChem) to identify hydroxylated or demethylated derivatives .
Q. Q7. What are the best practices for optimizing selectivity against off-target receptors?
Category : Selectivity Profiling Answer :
- Panel Screening : Test the compound against a panel of related receptors/enzymes (e.g., 10+ kinase isoforms) .
- Selectivity Index (SI) : Calculate SI = IC50(off-target)/IC50(target). Aim for SI >10 to prioritize lead candidates .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
